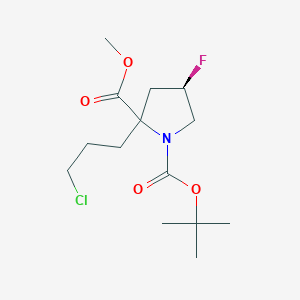
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: The tert-butyl, methyl, chloropropyl, and fluorine groups are introduced through various organic reactions, such as alkylation, halogenation, and substitution reactions.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropropyl group, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, alkylating agents, and catalysts. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed depend on the specific reactions and conditions employed, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other pyrrolidine derivatives with different substituents.
Uniqueness: The specific combination of tert-butyl, methyl, chloropropyl, and fluorine groups imparts unique chemical properties, such as reactivity and stability, distinguishing it from other compounds.
Properties
Molecular Formula |
C14H23ClFNO4 |
|---|---|
Molecular Weight |
323.79 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23ClFNO4/c1-13(2,3)21-12(19)17-9-10(16)8-14(17,6-5-7-15)11(18)20-4/h10H,5-9H2,1-4H3/t10-,14?/m1/s1 |
InChI Key |
REXMZVRBCXWZMR-IAPIXIRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC1(CCCCl)C(=O)OC)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1(CCCCl)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















